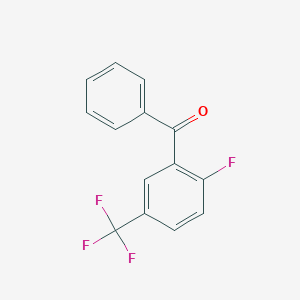

2-Fluoro-5-(trifluoromethyl)benzophenone

Description

Significance of Fluorine and Trifluoromethyl Moieties in Organic Chemistry

The strategic incorporation of fluorine and trifluoromethyl groups into organic molecules has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a wide range of molecular properties. victoria.ac.nznih.gov The unique characteristics of these moieties have led to their prevalence in a significant portion of recently developed pharmaceuticals and agrochemicals. nih.gov

From a steric perspective, a fluorine atom is relatively small, with a van der Waals radius similar to that of a hydrogen atom. tandfonline.com This allows for the substitution of hydrogen with fluorine without significantly increasing the molecule's size, a concept often referred to as a "mimic" effect. tandfonline.com Conversely, the trifluoromethyl group is considerably larger and can introduce significant steric bulk, which can be strategically employed to influence molecular conformation and interactions with biological targets.

In the context of drug design, the introduction of fluorine and trifluoromethyl groups is a key strategy for optimizing a drug candidate's pharmacokinetic profile. victoria.ac.nzacs.org Fluorine substitution can increase a molecule's lipophilicity, which can enhance its ability to cross cell membranes and improve oral bioavailability. tandfonline.comacs.org

Perhaps one of the most significant advantages of incorporating these moieties is the enhancement of metabolic stability. victoria.ac.nznih.gov The strength of the C-F bond makes it less susceptible to cleavage by metabolic enzymes, such as cytochrome P450s. tcichemicals.com By strategically placing fluorine or a trifluoromethyl group at a metabolically vulnerable position in a molecule, chemists can block or slow down its breakdown in the body, thereby prolonging its therapeutic effect. victoria.ac.nzacs.org

Overview of Benzophenone (B1666685) Scaffold in Medicinal Chemistry

The benzophenone scaffold, characterized by a central carbonyl group bonded to two phenyl rings, is a prevalent and important structural motif in the realm of medicinal chemistry. nih.govnih.gov

Benzophenone and its derivatives are found in a variety of natural sources, including plants and fungi. nih.govrsc.org They are particularly abundant in the Clusiaceae family of plants. nih.gov Beyond their natural occurrence, numerous synthetic benzophenone derivatives have been developed and are present in a range of commercial products, including marketed drugs. nih.govrsc.orgresearchgate.net For instance, certain substituted benzophenones are utilized as UV filters in sunscreens. wikipedia.org

The benzophenone framework is associated with a wide spectrum of biological activities. nih.govnih.gov Depending on the substitution pattern on the phenyl rings, these compounds have demonstrated activities such as:

Anticancer nih.govrsc.orgnih.gov

Anti-inflammatory nih.govmdpi.com

Antiviral nih.gov

This versatility has made the benzophenone scaffold a valuable starting point for the design and synthesis of new therapeutic agents. rsc.orgresearchgate.net The ability to modify the phenyl rings with various substituents allows for the fine-tuning of their biological and physicochemical properties. nih.gov

Data Tables

Table 1: Properties of Fluorine and Trifluoromethyl Groups

| Property | Fluorine (F) | Trifluoromethyl (CF3) |

| Electronegativity | High | Very High (cumulative effect) |

| Steric Size | Small (similar to H) | Large |

| Electronic Effect | Inductive Electron Withdrawal | Strong Inductive Electron Withdrawal |

| Impact on Reactivity | Can alter reactivity of adjacent groups | Deactivates aromatic rings to electrophilic attack |

| Bond Strength (C-X) | Very Strong | Very Strong |

Table 2: Biological Activities of Benzophenone Derivatives

| Biological Activity | Reference |

| Anticancer | nih.govrsc.orgnih.gov |

| Anti-inflammatory | nih.govmdpi.com |

| Antimicrobial | nih.govrsc.org |

| Antiviral | nih.gov |

Research Trajectory of 2-Fluoro-5-(trifluoromethyl)benzophenone and Related Structures

The research trajectory of this compound is embedded within the broader scientific exploration of fluorinated organic compounds. This specific molecule, identified by its CAS number 199292-40-5, has emerged as a compound of interest primarily as an intermediate in organic synthesis. fishersci.co.ukqyresearch.in The investigation into structures like this compound is driven by the strategic advantage of combining a fluorine atom and a trifluoromethyl group on a single phenyl ring attached to a carbonyl moiety. This combination is anticipated to yield building blocks for more complex molecules with desirable biological or material properties.

Research efforts concerning this and related structures have largely focused on synthetic methodologies and their potential applications as precursors for pharmaceuticals and other functional materials. epo.orgqyresearch.in For instance, patented methods for producing 2'-trifluoromethyl-substituted aromatic ketones highlight the industrial and scientific interest in this class of compounds. epo.org These methods often involve steps like Grignard reactions or coupling reactions catalyzed by transition metals to construct the core benzophenone structure. epo.orggoogle.com

The study of related structures provides insight into the chemical landscape surrounding this compound. For example, research into 2-Fluoro-5-(trifluoromethyl)aniline, a closely related amine, points to its utility in synthesizing derivatives with potential anti-cancer activity. guidechem.com Similarly, 2-Fluoro-5-formylbenzonitrile serves as a key intermediate in the preparation of pharmaceutical compounds. chemicalbook.com The investigation extends to various isomers, such as 5-Fluoro-2-(trifluoromethyl)benzophenone, further demonstrating the systematic exploration of how substituent placement affects molecular properties. synquestlabs.com The collective research on these related molecules underscores a strategic approach to developing a versatile toolbox of fluorinated synthons for applications in drug discovery and materials science. qyresearch.innih.gov

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 199292-40-5 | fishersci.co.uksigmaaldrich.com |

| Molecular Formula | C14H8F4O | fishersci.co.uk |

| Molecular Weight | 268.21 g/mol | fishersci.co.uk |

| IUPAC Name | [2-fluoro-5-(trifluoromethyl)phenyl]-phenylmethanone | fishersci.co.uksigmaaldrich.com |

| Purity | 96% | fishersci.co.uk |

| Refractive Index | 1.525 | fishersci.co.uk |

Table 2: Examples of Related Fluorinated Compounds and Their Precursors

| Compound Name | CAS Number | Molecular Formula | Key Research Application/Note | Reference |

| 2-(Trifluoromethyl)benzophenone | 727-99-1 | C14H9F3O | Subject of asymmetric reduction studies. | sigmaaldrich.com |

| 2-Fluoro-5-(trifluoromethyl)aniline | 535-52-4 | C7H5F4N | Intermediate for synthesizing compounds with anti-cancer activity. | guidechem.com |

| 2-Fluoro-5-formylbenzonitrile | 218301-22-5 | C8H4FNO | Pharmaceutical intermediate. | chemicalbook.com |

| 2-Fluoro-5-(trifluoromethyl)benzoic acid | 115029-23-7 | C8H4F4O2 | A related carboxylic acid derivative. | sigmaaldrich.com |

| 5-Fluoro-2-(trifluoromethyl)benzophenone | 237069-80-6 | C14H8F4O | An isomeric benzophenone derivative. | synquestlabs.com |

| 1-Fluoro-2-(trifluoromethyl)benzene | 392-85-8 | C7H4F4 | A basic building block, also known as o-Fluorobenzotrifluoride. | nist.gov |

Properties

IUPAC Name |

[2-fluoro-5-(trifluoromethyl)phenyl]-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8F4O/c15-12-7-6-10(14(16,17)18)8-11(12)13(19)9-4-2-1-3-5-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRXSIASKXYCRCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50341112 | |

| Record name | 2-Fluoro-5-(trifluoromethyl)benzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50341112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199292-40-5 | |

| Record name | 2-Fluoro-5-(trifluoromethyl)benzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50341112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-5-(trifluoromethyl)benzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic and Analytical Characterization for Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 2-Fluoro-5-(trifluoromethyl)benzophenone. It provides detailed information about the carbon-hydrogen framework and the specific electronic environments of the fluorine atoms.

Influence of Fluorine on NMR Spectra (e.g., ¹⁹F NMR, Through-Space Couplings)

The presence of fluorine atoms significantly influences both ¹H and ¹³C NMR spectra and provides an additional, highly sensitive nucleus for analysis: ¹⁹F. azom.com The ¹⁹F nucleus is a spin 1/2 nucleus with 100% natural abundance and a high gyromagnetic ratio, making ¹⁹F NMR a highly informative tool. anu.edu.au

The ¹⁹F NMR spectrum offers a wide chemical shift range, which minimizes the probability of signal overlap and makes it highly sensitive to the local electronic environment. azom.comicpms.cz For this compound, two distinct signals are expected in the ¹⁹F NMR spectrum: one for the single fluorine atom on the benzoyl ring and another for the trifluoromethyl (CF₃) group. The CF₃ group typically appears as a singlet in a proton-decoupled ¹⁹F spectrum. For example, the ¹⁹F NMR signal for the CF₃ group in the related compound 1,3-dimethoxy-2-(trifluoromethyl)benzene (B13974316) appears at -54.90 ppm in CDCl₃. rsc.org

Fluorine atoms couple with neighboring protons (¹H-¹⁹F) and carbons (¹³C-¹⁹F), providing valuable structural information through the analysis of coupling constants (J-coupling). These couplings can occur through bonds over several bond lengths. Furthermore, when fluorine atoms are in close spatial proximity, through-space scalar couplings (TSJFF) can be observed, even if they are separated by many bonds. anu.edu.au This phenomenon is particularly useful for determining the conformational arrangement of the molecule in solution. anu.edu.au For instance, TSJFF couplings between 2.5 and 5 Hz have been detected in proteins containing fluorinated amino acids, confirming the spatial proximity of the fluorine-containing groups. anu.edu.au

The table below summarizes typical NMR data for a related compound, highlighting the influence of the fluorine substituents.

| Nucleus | Compound Fragment | Chemical Shift (δ) ppm | Coupling Constant (J) Hz | Reference |

|---|---|---|---|---|

| ¹⁹F | -CF₃ in 2-(trifluoromethyl)benzonitrile | -62.05 (s) | N/A | rsc.org |

| ¹⁹F | -CF₃ in 1,3-dimethoxy-2-(trifluoromethyl)benzene | -54.90 (s) | N/A | rsc.org |

| ¹³C | C-CF₃ in 2-(trifluoromethyl)benzonitrile | 126.8 | q, J = 3 Hz | rsc.org |

| ¹³C | -CF₃ in 2-(trifluoromethyl)benzonitrile | 122.5 | q, J = 272 Hz | rsc.org |

Solvent Effects on Conformational Preferences

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern under ionization. The monoisotopic mass of this compound (C₁₄H₈F₄O) is approximately 268.05 g/mol .

Electron ionization (EI) is a common technique that leads to predictable fragmentation pathways for benzophenones. A typical fragmentation pathway for benzophenones involves the cleavage of the bonds adjacent to the carbonyl group. researchgate.net For this compound, this would likely result in the formation of several key fragment ions.

The expected fragmentation could produce ions such as:

[M-C₆H₅]⁺: Loss of the unsubstituted phenyl ring.

[C₆H₅CO]⁺: The benzoyl cation (m/z 105).

[FC₆H₃(CF₃)CO]⁺: The 2-fluoro-5-(trifluoromethyl)benzoyl cation.

[C₆H₅]⁺: The phenyl cation (m/z 77).

[FC₆H₃(CF₃)]⁺: The 2-fluoro-5-(trifluoromethyl)phenyl cation.

The table below shows predicted m/z values for various adducts of the related isomer, 2-fluoro-3-(trifluoromethyl)benzophenone, which provides insight into the expected values for the target compound in soft-ionization MS techniques like electrospray ionization (ESI). uni.lu

| Adduct | Predicted m/z | Reference |

|---|---|---|

| [M+H]⁺ | 269.05840 | uni.lu |

| [M+Na]⁺ | 291.04034 | uni.lu |

| [M-H]⁻ | 267.04384 | uni.lu |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule. vscht.cz For this compound, the IR spectrum is characterized by several distinct absorption bands. utdallas.edu

The most prominent feature in the IR spectrum of a benzophenone (B1666685) is the strong, sharp absorption band corresponding to the carbonyl (C=O) group stretch. For aromatic ketones, this band typically appears in the region of 1685-1666 cm⁻¹. vscht.czlibretexts.org The exact position can be influenced by the electronic effects of the substituents on the aromatic rings.

Other significant absorption bands include:

C-F Stretching: Strong absorptions for the C-F bonds of the trifluoromethyl group and the single fluorine substituent, typically found in the 1350-1100 cm⁻¹ region.

Aromatic C=C Stretching: Medium to weak bands in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon stretching vibrations within the two aromatic rings. libretexts.org

Aromatic C-H Stretching: These absorptions appear above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range. libretexts.org

The following table summarizes the expected characteristic IR absorption bands for this compound.

| Wavenumber (cm⁻¹) | Functional Group | Intensity | Reference |

|---|---|---|---|

| 3100-3000 | Aromatic C-H Stretch | Weak-Medium | libretexts.org |

| 1685-1666 | Carbonyl (C=O) Stretch | Strong | vscht.czlibretexts.org |

| 1600-1450 | Aromatic C=C Stretch | Medium | libretexts.org |

| 1350-1100 | C-F Stretch (including CF₃) | Strong |

Advanced Reaction Monitoring Techniques

Monitoring the progress of a chemical reaction is essential for optimization and understanding reaction mechanisms. For reactions involving this compound, chromatographic techniques are particularly valuable.

Liquid Chromatography (LC)

High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating the components of a reaction mixture, allowing for the quantification of reactants, intermediates, and products. For a compound like this compound, a reverse-phase HPLC method would be suitable.

A typical setup would involve a C18 column and a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water. sielc.com An acid, like phosphoric acid or formic acid (for MS compatibility), is often added to the mobile phase to ensure sharp peak shapes. sielc.com Detection is commonly achieved using a UV detector, set to a wavelength where the aromatic system of the benzophenone absorbs strongly. This method can be used to track the disappearance of starting materials and the appearance of the this compound product over time, providing crucial kinetic data. For example, the related compound 2-Fluoro-5-(trifluoromethyl)pyridine can be analyzed using a reverse-phase method with a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com

High-Performance Liquid Chromatography (HPLC-MS)

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a crucial analytical technique for the analysis of this compound. This method combines the superior separation capabilities of HPLC with the sensitive and specific detection power of MS, making it ideal for verifying the identity and purity of the compound, as well as for quantifying it in complex mixtures.

In a typical HPLC analysis, a reversed-phase C18 column is employed. The mobile phase often consists of a gradient mixture of an aqueous component (like water with a formic acid modifier to improve peak shape and ionization) and an organic solvent such as acetonitrile or methanol. This setup allows for the efficient separation of the target compound from starting materials, byproducts, or degradation products. mdpi.comresearchgate.net

The mass spectrometer, serving as the detector, provides two critical pieces of information: the mass-to-charge ratio (m/z) of the parent molecule and the fragmentation pattern of the molecule. For this compound (molar mass: 268.21 g/mol ), electrospray ionization (ESI) in positive mode would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 269.2. alfa-chemistry.com Further analysis by tandem mass spectrometry (MS/MS) involves isolating this parent ion and subjecting it to collision-induced dissociation, which would generate a unique fragmentation pattern. This pattern serves as a structural fingerprint, confirming the identity of the compound. While specific, detailed research findings on the HPLC-MS analysis of this exact compound are not widely available in published literature, the methodology is standard for characterization. chromatographyonline.comnih.gov

The data generated from an HPLC-MS analysis is typically presented in a table that summarizes the chromatographic behavior and mass spectrometric data.

Table 1: Representative HPLC-MS Parameters for Analysis of this compound

| Parameter | Description |

|---|---|

| Chromatography System | High-Performance Liquid Chromatography (HPLC) |

| Column | Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm) researchgate.net |

| Mobile Phase | Gradient of Water (0.1% Formic Acid) and Acetonitrile |

| Flow Rate | 1.0 mL/min researchgate.net |

| Detection (Primary) | UV Detector (e.g., at 315 nm) researchgate.net |

| Detection (Secondary) | Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Expected Parent Ion (m/z) | [M+H]⁺ = 269.2 |

| Expected Fragments | Fragments corresponding to the loss of CF₃, CO, and cleavage of the benzoyl structure. |

This technique is invaluable for quality control in synthesis, allowing for the detection of impurities at very low levels and ensuring the final product meets the required purity specifications. apolloscientific.co.ukfishersci.co.uk

X-ray Crystallography for Solid-State Structural Determination

For this compound, obtaining a single crystal suitable for X-ray diffraction is the first and often most challenging step. This typically involves slow evaporation of a saturated solution or cooling a hot, saturated solution. Once a suitable crystal is obtained, it is mounted and irradiated with a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

While a specific crystal structure for this compound is not publicly available in crystallographic databases as of this writing, analysis of related benzophenone structures provides insight into what might be expected. nih.gov Substituted benzophenones are known to be non-planar, with the two aromatic rings twisted out of the plane of the central carbonyl group. The degree of this twist is influenced by the steric and electronic nature of the substituents. nih.gov In this compound, the fluorine and trifluoromethyl groups on one of the phenyl rings would significantly influence the crystal packing and the dihedral angle between the two rings. nih.gov

The results of an X-ray crystallographic analysis are summarized in a crystallographic data table.

Table 2: Representative Data from a Hypothetical X-ray Crystallography Study of this compound

| Parameter | Description |

|---|---|

| Chemical Formula | C₁₄H₈F₄O |

| Formula Weight | 268.21 |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Volume (ų) | Volume of the unit cell |

| Z | Number of molecules per unit cell |

| Calculated Density (g/cm³) | 1.306 (a known physical property) alfa-chemistry.com |

| Key Dihedral Angle | Angle between the two phenyl rings |

This structural information is paramount for computational chemistry studies, understanding intermolecular interactions within the crystal lattice, and correlating the solid-state structure with the compound's physical properties. nih.gov

Mechanistic Investigations of Reactions Involving 2 Fluoro 5 Trifluoromethyl Benzophenone

Reaction Mechanism Elucidation

The elucidation of reaction mechanisms for compounds like 2-fluoro-5-(trifluoromethyl)benzophenone would typically involve a combination of experimental and computational techniques to identify intermediates, transition states, and the sequence of bond-making and bond-breaking events.

Benzophenone (B1666685) and its derivatives are well-known photosensitizers in photoredox catalysis. nih.gov Upon absorption of UV light, this compound would be excited from its singlet ground state (S₀) to a singlet excited state (S₁), which can then undergo intersystem crossing (ISC) to a more stable triplet excited state (T₁). This triplet state is a key intermediate in many photochemical reactions.

The triplet state of the benzophenone can act as a radical species, capable of abstracting a hydrogen atom from a suitable donor, initiating a radical chain reaction. For instance, in the photoreduction of benzophenones, the triplet state abstracts a hydrogen atom from a solvent like isopropyl alcohol to form a ketyl radical. nih.gov The rate of these photoreduction reactions is significantly influenced by the substituents on the benzophenone ring. nih.gov

In the context of trifluoromethylation reactions, photoredox catalysis can be employed to generate trifluoromethyl radicals (•CF₃) from a suitable precursor, such as sodium triflinate. nih.gov Although not specifically documented for this compound, a plausible mechanism would involve the excited state of a photocatalyst (which could be the benzophenone derivative itself or another sensitizer) reacting with the trifluoromethyl source to generate the •CF₃ radical. This highly electrophilic radical can then add to aromatic or olefinic substrates. nih.govnih.gov

Table 1: Plausible Steps in Photoredox Catalysis Involving a Benzophenone Derivative

| Step | Description |

| 1. Excitation | A benzophenone derivative absorbs light and is promoted to an excited state. |

| 2. Intersystem Crossing | The singlet excited state converts to a more stable triplet excited state. |

| 3. Radical Generation | The excited benzophenone interacts with a substrate to generate a radical intermediate. |

| 4. Radical Reaction | The newly formed radical participates in the desired chemical transformation. |

| 5. Catalyst Regeneration | The photocatalyst is regenerated to complete the catalytic cycle. |

This table presents a generalized mechanism for photoredox catalysis involving benzophenone derivatives.

The reactivity of this compound is characterized by both nucleophilic and electrophilic pathways, primarily centered around the carbonyl group and the fluorinated aromatic ring.

Nucleophilic Addition to the Carbonyl Group: The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. A classic example is the Grignard reaction, where an organomagnesium halide (Grignard reagent) adds to the carbonyl carbon to form a tertiary alcohol after acidic workup. While specific studies on this compound are scarce, the general mechanism for Grignard reactions with benzophenones involves the nucleophilic attack of the carbanionic portion of the Grignard reagent on the carbonyl carbon. chem-station.com The reaction is often considered to proceed via a polar mechanism, though a single-electron transfer (SET) mechanism can operate with easily reducible substrates or sterically hindered reagents. chem-station.com

Nucleophilic Aromatic Substitution (SNA_r): The fluorine atom on the aromatic ring is activated towards nucleophilic aromatic substitution by the strong electron-withdrawing effects of the adjacent benzoyl group and the trifluoromethyl group in the para position. These groups stabilize the negatively charged intermediate (Meisenheimer complex) formed during the substitution process. libretexts.org Reactions with various nucleophiles can lead to the displacement of the fluoride (B91410) ion. The mechanism is generally considered to be a two-step addition-elimination process. libretexts.org However, recent studies on related systems suggest that some SNAr reactions may proceed through a concerted or borderline mechanism. nih.govrsc.org

Electrophilic Aromatic Substitution: The aromatic rings of this compound are generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the carbonyl, fluoro, and trifluoromethyl groups. However, under harsh conditions, electrophilic substitution could potentially occur, with the directing effects of the substituents determining the position of substitution.

The electronic and steric effects of the substituents play a crucial role in the reactivity of this compound.

Electronic Effects: The fluorine atom and the trifluoromethyl group are strongly electron-withdrawing through inductive effects (-I). The trifluoromethyl group also exerts a deactivating resonance effect. These effects increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. They also activate the aromatic ring for nucleophilic aromatic substitution by stabilizing the anionic intermediate. libretexts.org Conversely, these groups deactivate the ring towards electrophilic attack.

Steric Effects: The ortho-fluorine atom can exert a steric effect on the approach of nucleophiles to the carbonyl carbon. While fluorine is relatively small, its presence can influence the conformation of the molecule and the trajectory of incoming reagents. In nucleophilic aromatic substitution, the steric bulk of the nucleophile can also affect the reaction rate.

Kinetic Studies and Rate Law Determination

Specific kinetic studies and rate law determinations for reactions involving this compound are not readily found in the literature. However, such studies are fundamental to understanding reaction mechanisms.

For a hypothetical reaction, such as a nucleophilic aromatic substitution with a nucleophile (Nu⁻), the rate law could be determined by monitoring the concentration of reactants or products over time under various initial concentrations. If the reaction follows a simple second-order process, the rate law would be:

Rate = k [this compound] [Nu⁻]

Where k is the rate constant. Deviations from this simple rate law could indicate a more complex mechanism, such as the involvement of intermediates or catalytic cycles. beilstein-journals.org Competition kinetics can also be a useful tool for estimating the relative reactivities of different substrates or reagents, especially in fast reactions like those involving Grignard reagents. nih.gov

Deuterium (B1214612) Labeling Experiments

Deuterium labeling is a powerful technique for probing reaction mechanisms, particularly for identifying rate-determining steps and transition state structures through the kinetic isotope effect (KIE). chem-station.comacs.org For instance, in a reaction involving the cleavage of a C-H bond in the rate-determining step, replacing the hydrogen with deuterium (C-D) would lead to a significant decrease in the reaction rate (a primary KIE).

In the context of reactions with this compound, deuterium labeling could be used to investigate:

Grignard Reactions: Deuterating the Grignard reagent could help elucidate the transition state of the addition reaction. acs.org

Photoreduction: Using a deuterated hydrogen donor (e.g., deuterated isopropyl alcohol) would help confirm if hydrogen abstraction is the rate-limiting step.

Nucleophilic Aromatic Substitution: While less common for SNAr, specific labeling could probe for any unexpected proton transfer steps in the mechanism.

Computational Chemistry in Mechanistic Analysis

Computational chemistry, particularly Density Functional Theory (DFT), is an invaluable tool for analyzing reaction mechanisms. nih.gov For this compound, DFT calculations could be employed to:

Model Reactant and Product Structures: Determine the ground-state geometries and electronic properties of the molecule.

Locate Transition States: Identify the structures and energies of transition states for various proposed reaction pathways (e.g., nucleophilic addition, SNAr).

Calculate Reaction Profiles: Map the energy changes along a reaction coordinate, providing insights into reaction barriers and the feasibility of different mechanisms.

Analyze Substituent Effects: Quantify the electronic and steric influence of the fluoro and trifluoromethyl groups on the reactivity of the molecule. nih.govnih.gov

For example, DFT calculations have been used to show that for SNAr reactions, a continuum of mechanisms from stepwise to concerted can exist depending on the substrate and nucleophile. nih.govrsc.org

Density Functional Theory (DFT) Studies

No specific Density Functional Theory (DFT) studies detailing the electronic structure, reactivity, or reaction pathways of this compound have been identified in the current body of scientific literature.

DFT is a powerful computational method used to investigate the electronic properties of molecules, which can provide valuable insights into their stability, reactivity, and spectral characteristics. For instance, DFT studies on other substituted benzophenones, such as 3,3'-bis(trifluoromethyl)benzophenone, have been conducted to analyze their vibrational spectra and electronic properties. nih.gov Such studies often involve the calculation of molecular orbitals (like the HOMO and LUMO), electrostatic potential maps, and thermodynamic parameters to understand the molecule's behavior. nih.gov However, similar detailed computational analyses for this compound are not presently available.

Quantitative Structure-Activity Relationship (QSAR) and In Silico Studies

Similarly, there is a lack of specific Quantitative Structure-Activity Relationship (QSAR) or other in silico studies for this compound in the public domain.

QSAR models are statistical models that aim to correlate the chemical structure of compounds with their biological activity. These in silico techniques are valuable in medicinal chemistry and toxicology for predicting the activity of new compounds. For example, QSAR analyses have been performed on various sets of benzophenone derivatives to predict their antimalarial activity. nih.govresearchgate.net These studies typically use molecular descriptors (e.g., electronic, steric, and lipophilic properties) to build a mathematical relationship with a measured biological endpoint. nih.gov Research has also been conducted on fluorinated compounds in the context of designing new agrochemicals, using QSAR to predict their efficacy as inhibitors of specific enzymes. nih.gov Nevertheless, no such predictive models have been developed or published specifically for this compound.

Medicinal Chemistry and Pharmaceutical Applications

2-Fluoro-5-(trifluoromethyl)benzophenone as a Pharmaceutical Intermediate

The utility of this compound in the pharmaceutical industry primarily lies in its function as a key intermediate. Intermediates are the chemical building blocks that are sequentially modified to create the final active pharmaceutical ingredient (API). The specific structural features of this benzophenone (B1666685) derivative make it an attractive starting point for the synthesis of more complex and potent drug candidates.

Building Block for Complex Organic Molecules

The synthesis of complex organic molecules is a cornerstone of drug discovery. This compound serves as a versatile scaffold upon which medicinal chemists can build. Its benzophenone core provides a robust framework that can be functionalized in various ways. The presence of the fluorine and trifluoromethyl groups on one of the phenyl rings offers distinct reactive sites for further chemical transformations, allowing for the introduction of diverse functional groups and the construction of intricate molecular architectures. This strategic placement of fluorine-containing moieties is crucial for modulating the physicochemical properties of the resulting molecules. rsc.orgresearchgate.net

Precursor for Therapeutic Agents

As a precursor, this compound is a foundational element in the multi-step synthesis of potential therapeutic agents. The journey from a simple intermediate to a complex drug molecule often involves a series of chemical reactions. The reactivity of the ketone and the fluorinated phenyl ring in this compound allows for its incorporation into larger, more elaborate structures designed to interact with specific biological targets. This makes it a valuable starting material for developing new drugs aimed at treating a range of diseases. rsc.org

Design and Synthesis of Novel Benzophenone Derivatives with Biological Activity

The benzophenone scaffold itself is a well-established pharmacophore, meaning it is a structural feature responsible for a drug's biological activity. researchgate.netnih.gov Scientists actively design and synthesize novel benzophenone derivatives to explore and enhance their therapeutic potential. nih.govmdpi.com

Incorporation of Fluorine for Enhanced Potency and Selectivity

The strategic introduction of fluorine into drug candidates is a widely used tactic in medicinal chemistry to improve their properties. nih.govtandfonline.comresearchgate.net The high electronegativity and small size of the fluorine atom can significantly impact a molecule's potency, metabolic stability, and ability to bind to its target. nih.govtandfonline.com The trifluoromethyl group (CF3), present in this compound, is particularly effective at increasing lipophilicity, which can enhance a drug's ability to cross cell membranes. nih.gov By starting with a fluorinated building block like this compound, chemists can more readily create derivatives with improved pharmacokinetic and pharmacodynamic profiles. nih.govnih.gov This can lead to drugs that are more potent, requiring lower doses, and more selective, reducing the likelihood of off-target side effects. nih.gov

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to drug discovery and involve systematically modifying the structure of a compound to understand how these changes affect its biological activity. nih.govnih.gov The benzophenone scaffold provides an excellent platform for such studies. nih.govresearchgate.net By synthesizing a series of derivatives of this compound with variations in other parts of the molecule, researchers can identify the key structural features required for optimal activity. nih.govacs.org These studies provide crucial information that guides the design of more effective and targeted therapeutic agents. nih.govacs.org

Potential Biological Activities of Benzophenone Scaffolds

The benzophenone core is a privileged structure in medicinal chemistry, found in numerous natural and synthetic compounds with a wide array of biological activities. rsc.orgresearchgate.netnih.gov This inherent bioactivity makes benzophenone derivatives, including those derived from this compound, attractive candidates for drug development programs. Research has shown that compounds based on the benzophenone scaffold can exhibit a variety of therapeutic effects, highlighting the broad potential of this chemical class. rsc.orgnih.govrsc.org

Table 1: Investigated Biological Activities of Benzophenone Derivatives

| Biological Activity | Description |

| Anticancer | Benzophenone derivatives have shown the ability to inhibit the growth of various cancer cell lines. rsc.orgnih.gov |

| Anti-inflammatory | Certain benzophenone compounds have demonstrated anti-inflammatory properties. nih.govmdpi.com |

| Antimicrobial | The benzophenone scaffold has been incorporated into molecules with activity against bacteria and fungi. rsc.orgmdpi.com |

| Antiviral | Some synthetic benzophenones have been investigated for their potential to combat viral infections. nih.govnih.gov |

| Insecticidal/Acaricidal | Novel benzophenone hydrazone derivatives have exhibited significant activity against pests like mites and aphids. nih.gov |

This diverse range of biological activities underscores the importance of the benzophenone scaffold as a starting point for the discovery of new medicines. The unique properties conferred by the fluorine and trifluoromethyl groups in this compound make it a particularly promising building block for the next generation of benzophenone-based therapeutics.

Anticancer Activity

The search for novel anticancer agents is a cornerstone of pharmaceutical research. Compounds containing a trifluoromethyl group are particularly abundant among anticancer drugs. nih.gov The -CF3 group is highly lipophilic and electronegative, which can enhance a molecule's stability and its ability to interact with biological targets. nih.gov

Derivatives of thiazolo[4,5-d]pyrimidines, which are purine (B94841) antagonists, have shown potential as anticancer agents. nih.gov The introduction of a trifluoromethyl group into this structure was investigated to improve bioavailability and therapeutic properties. nih.gov A series of 5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives were synthesized and evaluated for their antiproliferative activity against a panel of human cancer cell lines (A375, C32, DU145, MCF-7/WT) and two normal cell lines (CHO-K1, HaCaT). nih.gov Among the synthesized compounds, 7-Chloro-3-phenyl-5-(trifluoromethyl) nih.govnih.govthiazolo[4,5-d]pyrimidine-2(3H)-thione (compound 3b in the study) was identified as the most active. nih.gov

In another study, a novel synthetic naphthofuran compound, N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide (NHDC), was shown to inhibit the growth of liver cancer cells (HepG2, Hep3B). nih.gov Treatment with NHDC at concentrations of 1-10.8 µM inhibited cell proliferation and colony formation, and induced apoptosis. nih.gov The anticancer effect was linked to the inhibition of the STAT3 pathway through the activation of HNF 4α. nih.gov Furthermore, hydroxylated biphenyl (B1667301) compounds, which are structurally related to benzophenones, have also demonstrated significant anticancer activity against malignant melanoma cells, with IC50 values in the low micromolar range. mdpi.com

Anticancer Activity of Trifluoromethyl-Containing Compounds

| Compound Class | Specific Compound Example | Key Findings | Cancer Cell Lines | Reference |

|---|---|---|---|---|

| Thiazolo[4,5-d]pyrimidine Derivative | 7-Chloro-3-phenyl-5-(trifluoromethyl) nih.govnih.govthiazolo[4,5-d]pyrimidine-2(3H)-thione | Proved to be the most active among a series of newly synthesized derivatives. | A375, C32, DU145, MCF-7/WT | nih.gov |

| Naphthofuran Derivative | N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide (NHDC) | Inhibited cell growth and induced apoptosis at 1-10.8 µM concentrations. | HepG2, Hep3B (Liver Cancer) | nih.gov |

| Hydroxylated Biphenyl | Compound 11 (a C2-symmetric hydroxylated biphenyl) | Showed potent antitumor activity with an IC50 value of 1.7 ± 0.5 μM. | Melanoma cells | mdpi.com |

Anti-inflammatory Activity

Inflammation is a complex biological response implicated in numerous diseases. nih.gov Non-steroidal anti-inflammatory drugs (NSAIDs) are common treatments, often acting by inhibiting cyclooxygenase (COX) enzymes. nih.gov Benzophenone derivatives, such as the NSAID ketoprofen, are known for their anti-inflammatory effects. nih.gov Research has focused on developing new benzophenone derivatives with improved activity. nih.gov

A study on novel benzophenone derivatives containing a thiazole (B1198619) nucleus demonstrated potent anti-inflammatory properties in a croton oil-induced ear edema assay in mice. nih.gov Molecular docking studies suggested these compounds have inhibitory potential against COX isoenzymes. nih.gov The findings indicated that certain structural features, like the presence of a 4-phenyl-2-hydrazinothiazole group, were linked to the inhibition of prostaglandin (B15479496) (PG) production, a key step in the inflammatory cascade. nih.gov

Furthermore, various studies have reported significant anti-inflammatory activity associated with the incorporation of the trifluoromethyl group into different molecular scaffolds. mdpi.com The anti-inflammatory effects of 5-fluoro-2-oxindole have been demonstrated in models of chronic inflammatory pain, where it inhibited inflammatory responses and oxidative stress. mdpi.com This compound was shown to reduce the activation of mitogen-activated protein kinase (MAPK) signaling pathways, which are involved in inflammation. mdpi.com

Antiviral Activity

The development of effective antiviral therapies remains a critical area of medicinal chemistry. nih.gov The inclusion of fluorine atoms in drug candidates is a known strategy to enhance antiviral potency, as seen in drugs like efavirenz (B1671121) and trifluridine. nih.gov Flavonoids, a class of natural products, are widely studied for their antiviral properties, acting at various stages of viral infection. nih.gov

Research into halogenated benzimidazole (B57391) ribonucleosides has yielded compounds with significant antiviral activity. nih.gov Specifically, 2,5,6-Trichloro-1-(beta-D-ribofuranosyl)benzimidazole (TCRB) was found to be active against human cytomegalovirus (HCMV) with an IC50 of 2.9 µM. nih.gov Replacing the chlorine at the 2-position with a bromine (to create BDCRB) resulted in a four-fold increase in activity against HCMV without a significant rise in cytotoxicity. nih.gov These findings highlight that specific halogen substitutions on a core heterocyclic structure can dramatically influence antiviral potency and selectivity. nih.gov Flavonoids are known to inhibit viruses by attaching to viral surface proteins, blocking transcription, or interfering with viral assembly and release. nih.gov

Antimicrobial Activity

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. umz.ac.ir Fluorinated chalcones, which share a diphenyl propenone structure reminiscent of benzophenones, have demonstrated notable antibacterial and antifungal properties, which may be attributed to the increased lipophilicity imparted by fluorine atoms. nih.gov

A study on novel chalcone (B49325) derivatives with trifluoromethyl and trifluoromethoxy substitutions showed significant activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Proteus vulgaris) bacteria, as well as fungal strains (Candida albicans, Aspergillus niger). nih.gov Interestingly, derivatives with a trifluoromethoxy group were generally more effective than those with a trifluoromethyl group. nih.gov One trifluoromethyl-containing derivative was 7.64 times more active than benzyl (B1604629) penicillin against E. coli and P. vulgaris. nih.gov

Other benzophenone derivatives have also been evaluated for their antimicrobial potential. 2,2′,4-trihydroxybenzophenone showed antimicrobial activity against a panel of pathogenic bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 62.5 to 250 μg/mL. frontiersin.org This compound was found to act on the bacterial cell wall. frontiersin.org Additionally, the synthesis of peptides incorporating 5-fluoro tryptophan instead of natural tryptophan led to enhanced antimicrobial activity, indicating the beneficial role of fluorine substitution in designing new antimicrobial peptides. nih.gov

Antimicrobial Activity of Fluorinated Compounds and Benzophenone Derivatives

| Compound Class | Test Organisms | Key Findings | Reference |

|---|---|---|---|

| Trifluoromethyl-substituted Chalcone | E. coli, P. vulgaris | Showed 7.64 times more activity than benzyl penicillin. | nih.gov |

| 2,2′,4-trihydroxybenzophenone | Gram-positive and Gram-negative bacteria | MIC values ranged from 62.5 to 250 μg/mL. Acts on the bacterial cell wall. | frontiersin.org |

| Sulfonyl derivative of 2(5H)-furanone | Methicillin-susceptible S. aureus (MSSA) and Methicillin-resistant S. aureus (MRSA) | MIC of 10 mg/L for MSSA and 20 mg/L for MRSA. | frontiersin.org |

| Peptide with 5-fluoro tryptophan | ESKAPE pathogens (E. faecalis, S. aureus, etc.) | Fluorotryptophan substitution significantly enhanced antimicrobial activity. | nih.gov |

Enzyme Inhibition

Targeting specific enzymes is a fundamental strategy in drug discovery. Derivatives of this compound have been explored as inhibitors of several medically relevant enzymes.

Inhibition of α-glucosidase, an enzyme that breaks down complex carbohydrates into glucose, is a key therapeutic approach for managing type 2 diabetes by controlling postprandial hyperglycemia. nih.govnih.govscielo.br Fluorinated compounds have shown promise in this area.

A study on fluorinated benzenesulfonic ester derivatives of acetophenones revealed potent α-glucosidase inhibitory activity. nih.gov A derivative featuring a trifluoromethyl group at the para position of the benzenesulfonyl moiety exhibited strong inhibition with an IC50 value of 6.4 ± 0.012 µM, which was comparable to the reference drug acarbose. nih.gov Another derivative with a fluorine atom at the 5-position of the acetophenone (B1666503) ring also showed strong activity. nih.gov The mechanism of such inhibitors often involves binding to amino acid residues within the active site of the enzyme, leading to conformational changes and blocking substrate access. mdpi.com The use of 2-deoxy-2-fluoro-D-glycosyl fluorides represents another class of mechanism-based glycosidase inhibitors that work by trapping a covalent glycosyl-enzyme intermediate. researchgate.net

α-Glucosidase Inhibition by Fluorinated Compounds

| Compound Type | Key Structural Feature | IC50 Value | Reference |

|---|---|---|---|

| Benzenesulfonic ester derivative | 4-(Trifluoromethylphenyl)sulfonyl group | 6.4 ± 0.012 µM | nih.gov |

| Benzenesulfonic ester derivative | 5-Fluoro on acetophenone ring and ortho-fluoro on phenylsulfonyl group | 5.6 ± 0.038 µM | nih.gov |

| Polyprenylated benzoylphloroglucinol | Schomburgkianone I | 21.2 µM | nih.gov |

Cyclooxygenase (COX) enzymes, particularly the COX-2 isoform, are primary targets for anti-inflammatory drugs. nih.gov Inhibition of COX-2 reduces the production of prostaglandins, which are key mediators of inflammation and pain. nih.gov Developing selective COX-2 inhibitors is desirable to minimize the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the protective COX-1 isoform. nih.govnih.gov

As mentioned in the anti-inflammatory section, molecular docking studies have shown that benzophenone derivatives can bind to and inhibit COX isoenzymes. nih.gov In a separate study, newly synthesized trifluoromethyl thioxanthene (B1196266) derivatives were evaluated for COX inhibition. mdpi.com One compound displayed selective COX-2 inhibition with an IC50 of 6.5 ± 0.77 µM and a selectivity index of 1.6 for COX-2 over COX-1, suggesting potential as an anti-inflammatory agent with a reduced risk of gastrointestinal side effects. mdpi.com The development of dual inhibitors that target both COX and 5-lipoxygenase (5-LOX) pathways is another advanced strategy to create safer and more effective anti-inflammatory drugs. nih.govnih.gov

Protein-Ligand Interactions

The interaction between a ligand and its protein target is fundamental to its biological activity. In the case of fluorinated benzophenones, the inclusion of fluorine atoms, particularly in a trifluoromethyl group (-CF3), significantly influences these interactions. The trifluoromethyl group can substantially improve the inhibitory activity of small molecules. nih.gov This enhancement is often due to the formation of short-distance, multipolar interactions between the fluorine atoms and the protein backbone. nih.gov

Fluorine is capable of enhancing a ligand's binding affinity through interactions with both polar and hydrophobic groups within the protein's binding site. nih.gov While organic fluorine is a weak hydrogen bond acceptor, its interactions with polar hydrogen atoms have been noted in various protein-inhibitor complexes. nih.gov A well-documented example involves thrombin inhibitors, where the substitution of a hydrogen atom with fluorine led to a five-fold increase in potency. nih.gov Crystal structure analysis revealed a close contact (3.1 Å) between the fluorine atom and the backbone carbonyl group of an asparagine residue (Asn98). nih.gov

Studies on menin-MLL inhibitors have also shown that introducing trifluoromethyl groups can improve inhibitory activity by 5- to 10-fold due to favorable interactions with backbone carbonyls. nih.gov Molecular docking studies on other fluorinated compounds, such as fluorinated thiazolidin-4-one derivatives, have identified several types of favorable interactions. rjptonline.org

Table 1: Observed Protein-Ligand Interactions in Fluorinated Compounds

| Interaction Type | Interacting Groups | Example Compound Class | Reference |

| Multipolar C-F···C=O | Trifluoromethyl group and protein backbone carbonyl | Menin-MLL Inhibitors | nih.gov |

| Halogen Bonding | Fluorine atom and protein residues | Fluorinated Thiazolidinones | rjptonline.org |

| Hydrogen Bonding | Ligand atoms and amino acids (e.g., LYS623, ASP810) | Fluorinated Thiazolidinones | rjptonline.org |

| Pi-Sigma Interactions | Aromatic rings and protein residues | Fluorinated Thiazolidinones | rjptonline.org |

| Hydrophobic Interactions | Ligand and hydrophobic pockets of the protein | General | nih.gov |

Analysis of protein-ligand complexes has revealed a strong preference for protein atoms to act as hydrogen bond donors while ligand atoms act as acceptors. nih.gov This principle, combined with the unique electronic properties of fluorine, provides a powerful tool for rational drug design.

Mechanism of Action of Benzophenone Derivatives in Biological Systems

Interaction with Molecular Targets (Enzymes, Receptors)

Benzophenone derivatives exert their biological effects by interacting with specific molecular targets, primarily enzymes and receptors. The fluorine and trifluoromethyl groups play a crucial role in determining the strength and specificity of these interactions. For instance, the introduction of trifluoromethyl groups into menin inhibitors led to a significant enhancement of their activity due to multipolar interactions with the protein backbone. acs.org

Molecular docking studies have elucidated the interactions of benzophenone-related structures with various enzymes. In one study, fluorinated thiazolidin-4-one derivatives, which share key functional groups, were docked against Tyrosine Kinase (PDB ID: 1T46). rjptonline.org The results showed that compounds with trifluoro functionalities had the most favorable binding affinities, with values ranging from -7.7 to -9.2 kcal/mol. rjptonline.org These interactions involved hydrogen bonds with amino acids like LYS623, ASP810, and CYS673. rjptonline.org

Other research on different benzophenone derivatives has shown similar engagement with enzymatic targets.

2-chloro-5-nitrobenzophenone was found to interact with and inhibit L-glutamate oxidase. tandfonline.com

Benzophenone-1,2,3-triazole hybrids showed high binding affinity for the PBP6 enzyme in E. coli and for ERK2, a key kinase in cell signaling. jchemlett.com

These studies highlight that the benzophenone scaffold can be directed to a variety of enzymatic targets. The specific substitutions on the phenyl rings, such as the 2-fluoro and 5-trifluoromethyl groups, are critical for modulating the binding affinity and selectivity for these targets. nih.govrjptonline.org

Modulation of Biochemical Pathways

By binding to key molecular targets like kinases, benzophenone derivatives can modulate intracellular biochemical pathways that govern cell processes. Kinases such as Tyrosine Kinase and ERK2 are critical nodes in major signaling cascades. rjptonline.orgjchemlett.com The extracellular signal-regulated kinase (ERK) pathway, for example, is heavily involved in cell proliferation, survival, and differentiation. mdpi.com By inhibiting such kinases, these compounds can disrupt the downstream signaling events that may be dysregulated in disease states like cancer.

Another significant pathway implicated in cellular responses to stress and chemical agents is the Jun N-terminal kinase (JNK) pathway, which plays a crucial role in triggering apoptosis. mdpi.com The modulation of the JNK and ERK pathways can create a cellular environment that shifts from proliferation and survival towards programmed cell death. mdpi.com Studies on other bioactive compounds have shown that they can induce apoptosis by activating the JNK pathway while downregulating survival pathways involving ERK and AKT. mdpi.com The interaction of benzophenone derivatives with upstream targets like kinases suggests a similar potential to modulate these critical biochemical networks. rjptonline.orgjchemlett.com

Apoptosis Induction and Cell Cycle Regulation

A primary mechanism through which cytotoxic compounds exert their anticancer effects is the induction of apoptosis (programmed cell death) and the disruption of the cell cycle. The tumor suppressor protein p53 is a master regulator of these processes; it can activate cell cycle checkpoints, DNA repair, and apoptosis to maintain genome stability. mdpi.com

The activity of p53 is closely linked to the regulation of the Bcl-2 family of proteins, which includes pro-apoptotic members like Bax and anti-apoptotic members like Bcl-2. mdpi.com A high Bax/Bcl-2 ratio pushes the cell towards apoptosis. Bioactive molecules can induce apoptosis by upregulating the expression of pro-apoptotic genes (e.g., p53, p21, Bax) and downregulating anti-apoptotic genes (e.g., Bcl-2, AKT, ERK1/2). mdpi.com

This process often manifests as an arrest of the cell cycle, frequently observed as an accumulation of cells in the sub-G1 phase, which is a hallmark of apoptosis. mdpi.com For example, treatment of MCF-7 breast cancer cells with zinc oxide nanoparticles led to a dose-dependent increase in the sub-G1 cell population, along with the desired changes in apoptotic gene expression. mdpi.com Another mechanism for apoptosis induction involves the metabolite of compounds like 2-chloro-2'-deoxyadenosine, which can cooperate with cytochrome c and Apaf-1 to directly activate caspase-3, a key executioner enzyme in the apoptotic cascade. nih.gov Given that benzophenone derivatives interact with signaling kinases that influence these pathways, they are anticipated to similarly modulate cell cycle progression and induce apoptosis in susceptible cells. jchemlett.com

Computational Approaches in Drug Design

Molecular Docking and Network Pharmacology

Computational methods are indispensable in modern drug discovery, providing cost-effective and rapid ways to predict the therapeutic potential of chemical compounds. jchemlett.com Molecular docking and network pharmacology are two such powerful approaches. jchemlett.comnih.gov

Molecular Docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target. nih.gov It calculates the binding affinity, typically expressed as a binding energy score, to estimate the strength of the protein-ligand interaction. tandfonline.comjchemlett.com This method allows researchers to visualize key interactions, such as hydrogen bonds and hydrophobic contacts, within the active site of the target protein. jchemlett.com Numerous studies have applied molecular docking to benzophenone derivatives to predict their biological activity. rjptonline.orgtandfonline.comjchemlett.com

Table 2: Summary of Molecular Docking Studies on Benzophenone-Related Compounds

| Compound Class | Protein Target | Best Binding Affinity (kcal/mol) | Reference |

| Fluorinated Thiazolidinones | Tyrosine Kinase (1T46) | -9.2 | rjptonline.org |

| Benzophenone-Triazole Hybrids | PBP6 of E. coli (3ITA) | -7.6 | jchemlett.com |

| 2-chloro-5-nitrobenzophenone | L-glutamate oxidase | Not specified | tandfonline.com |

| 3-(2-bromo-5-fluorophenyl)-1-(thiophen-2-yl) prop-2-en-1-one | Dihydrofolate reductase (DHFR) | -7.07 | nih.gov |

Network Pharmacology represents a more holistic approach that moves beyond the "one drug, one target" paradigm. nih.gov It combines network biology with polypharmacology to analyze the complex interactions between drug components and multiple targets within a biological system. nih.gov This strategy is particularly useful for understanding the mechanisms of multi-component therapies and for identifying the key active compounds and their primary targets within a disease-related network. nih.govmdpi.com The process often involves constructing compound-target-disease networks and using molecular docking to validate the predicted interactions between the most influential compounds and their key targets. nih.govnih.gov This integrated approach provides a comprehensive understanding of a drug's potential effects and its underlying molecular mechanisms. nih.gov

Future Directions and Emerging Research Areas

Exploration of Novel Synthetic Pathways

The synthesis of fluorinated benzophenones, including the 2-fluoro-5-(trifluoromethyl) isomer, is an active area of research. Traditional methods often rely on Friedel-Crafts acylation. researchgate.netnih.gov This reaction typically involves the use of a Lewis acid catalyst, such as aluminum chloride or iron(III) chloride, to facilitate the acylation of an aromatic ring. researchgate.net The mechanism proceeds through the formation of an acylium ion, which then acts as an electrophile in an aromatic substitution reaction. nih.gov

However, the pursuit of more efficient and environmentally benign synthetic routes is a key focus. One promising approach involves the use of Grignard reagents. For instance, the synthesis of bis(2,4,5-trifluorophenyl)methanone has been achieved by treating 2,4,5-trifluorobenzaldehyde (B50696) with a Grignard reagent derived from 1-bromo-2,4,5-trifluorobenzene, followed by oxidation of the resulting alcohol. sigmaaldrich.com This methodology could potentially be adapted for the synthesis of 2-Fluoro-5-(trifluoromethyl)benzophenone. Another advanced method is iterative nucleophilic aromatic substitution, which has been successfully used to produce a variety of symmetrical and asymmetrical fluorinated benzophenones. sigmaaldrich.com A multi-step synthesis starting from benzotrifluoride (B45747) has also been documented in patent literature, highlighting the commercial interest in scalable production methods. mq.edu.au

Development of Advanced Functionalized Derivatives

The derivatization of the benzophenone (B1666685) core is a crucial strategy for developing new molecules with tailored properties. The presence of fluorine in the 2-position and a trifluoromethyl group at the 5-position of this compound offers multiple sites for functionalization, leading to advanced derivatives with potential applications in medicine and materials science. mq.edu.au

Fluorinated benzophenone derivatives are being actively investigated for their therapeutic potential. For example, derivatives have been synthesized as multipotent agents for Alzheimer's disease, targeting both β-secretase (BACE-1) and acetylcholinesterase (AChE). nih.gov The introduction of fluorine can enhance binding affinity and metabolic stability. mq.edu.au In the context of cancer therapy, novel fluorinated benzophenone derivatives have demonstrated significant cytotoxic activity against various cancer cell lines. nih.gov The trifluoromethyl group, in particular, is known to enhance the biological activity of many pharmaceutical compounds. nih.gov

Beyond medicine, fluorinated benzophenone derivatives are finding use in materials science, particularly in the development of organic light-emitting diodes (OLEDs). The unique electronic and photophysical properties conferred by the fluorine and trifluoromethyl substituents can be harnessed to create efficient and stable emitter or host materials.

In-depth Mechanistic Studies for Reaction Optimization

A thorough understanding of reaction mechanisms is paramount for optimizing the synthesis of this compound and its derivatives. For the classical Friedel-Crafts acylation, mechanistic studies focus on the role of the Lewis acid catalyst and the nature of the acylating agent. rsc.org The reaction is known to be influenced by factors such as temperature and the ratio of reactants and catalyst. rsc.org

Modern synthetic methods also warrant detailed mechanistic investigation. For instance, in photocatalytic syntheses of aromatic ketones, understanding the roles of the photocatalyst, light source, and any additives is crucial for improving yields and selectivity. acs.org Similarly, in mechanochemical syntheses, which are performed in the absence of bulk solvents, elucidating the solid-state reaction pathways can lead to more efficient and sustainable processes. rsc.orgnih.govnih.gov For nucleophilic fluorination reactions, mechanistic studies help to distinguish between SN2 and other potential pathways, which is critical for controlling the outcome of the reaction. nih.gov By gaining deeper insights into these mechanisms, researchers can develop more robust and scalable protocols for producing this compound and its valuable derivatives.

Targeted Therapeutic Applications

The incorporation of fluorine and trifluoromethyl groups into organic molecules is a well-established strategy in drug discovery to enhance properties such as metabolic stability, lipophilicity, and binding affinity. mq.edu.au Consequently, derivatives of this compound are being explored for a range of targeted therapeutic applications.

One of the most promising areas is in the treatment of neurodegenerative diseases. Fluorinated benzophenone derivatives have been designed as multipotent agents against Alzheimer's disease, showing inhibitory activity against key enzymes like BACE-1 and acetylcholinesterase. nih.gov The specific substitution pattern of this compound may offer advantages in terms of potency and selectivity.

Another significant area of investigation is oncology. Novel fluorinated benzophenone analogues have been synthesized and evaluated for their anti-cancer properties, with some derivatives exhibiting potent cytotoxic effects. nih.gov The trifluoromethyl group is a common feature in many modern anticancer drugs, and its presence in the this compound scaffold makes it an attractive starting point for the development of new chemotherapeutic agents. Furthermore, related structures like trifluoromethyl-substituted salicylanilides have shown excellent activity against multidrug-resistant bacteria, suggesting a potential avenue for developing novel antibiotics. rsc.org

Integration of Computational and Experimental Methodologies

The synergy between computational modeling and experimental work is accelerating the discovery and development of new molecules based on the this compound scaffold. Molecular dynamics (MD) simulations and molecular docking studies are powerful tools for predicting how these molecules will interact with biological targets. mq.edu.au For example, computational studies have been used to understand the binding of fluorinated benzophenone derivatives to protein kinases, providing insights that can guide the design of more potent and selective inhibitors. mq.edu.au

In the realm of materials science, quantum mechanical calculations are employed to predict the photophysical properties of new derivatives, aiding in the design of novel materials for OLEDs. These computational approaches can help to screen potential candidates before undertaking time-consuming and expensive synthesis. acs.org The analytical characterization of trifluoromethyl-substituted isomers using techniques like NMR and mass spectrometry is often complemented by computational analysis to aid in structure elucidation and differentiation between closely related compounds. acs.org This integrated approach, combining predictive modeling with empirical validation, is essential for the efficient exploration of the chemical space around this compound.

Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly influencing the synthesis of specialty chemicals like this compound. The goal is to develop manufacturing processes that are more environmentally friendly, for example by reducing waste, using less hazardous reagents, and minimizing energy consumption.

For the synthesis of aromatic ketones, several green approaches are being explored. Photocatalysis, which utilizes light to drive chemical reactions, offers a milder alternative to traditional high-temperature methods. acs.orgrsc.org The use of inexpensive and readily available photocatalysts, along with environmentally benign solvents like water, is a key focus of this research. rsc.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.